N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as allylsulfanyl, methyl, triazinyl, vinyl, and aniline. These functional groups suggest that the compound could participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving N-vinyl acrylamides . These reactions can involve thiol-selective heterobifunctional electrophiles, enabling efficient and highly selective bioconjugations .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The compound’s functional groups suggest it could participate in a variety of chemical reactions. For instance, the vinyl group could undergo addition reactions, and the allylsulfanyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity would be determined experimentally. Unfortunately, specific data for this compound is not available .Scientific Research Applications
Anticancer Activity
N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methylaniline and its derivatives have been investigated for their potential anticancer activity. The synthesis of S-glycosyl and S-alkyl derivatives of related triazine compounds resulted in significant in vitro anticancer activities against different cancer cell lines, highlighting the potential of these compounds in cancer therapy (Saad & Moustafa, 2011).
Chemical Transformations and Synthesis
The compound has been used in various chemical transformations and synthesis processes. For instance, the regioselective cyclization of 3-allylsulfanyl-6-methyl-2H-[1,2,4-]triazin-5-one 2 was achieved using the catalytic action of H2SO4, indicating the compound's reactivity and potential use in creating novel chemical entities (Heravi, Nooshabadi, & Aghapoor, 2000).
Corrosion Inhibition
Derivatives of this compound have been studied for their corrosion inhibition performance. Triazine derivatives demonstrated significant corrosion inhibition efficiencies on mild steel in hydrochloric acid, indicating their potential as effective corrosion inhibitors (Singh et al., 2018).
Antibacterial and Antifungal Activities
Thienyl-triazine-sulphonamide conjugates of related compounds have been synthesized and screened for antibacterial, antifungal, antioxidant, and anticancer activity. Some derivatives exhibited powerful antibacterial properties, although they were inactive against the tested fungal species. This indicates the potential of these compounds in developing new antibacterial agents (Aly, Gobouri, Abdel Hafez, & Saad, 2015).
Optical and Photophysical Properties
The optical and photophysical properties of triazine derivatives have been investigated, revealing that these compounds can show pure three-photon absorption phenomena or two-photon induced excited-state absorption properties. This structural dependence of optical properties suggests their potential applications in designing multiphoton materials (Zeng et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-4-11-21-16-18-15(13(3)19-20-16)9-10-17-14-7-5-12(2)6-8-14/h4-10,17H,1,11H2,2-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBRLEUIGJWPOT-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SCC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SCC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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